molecular formula C8H4BrF3O2 B1660492 Methyl 4-bromo-2,3,6-trifluorobenzoate CAS No. 773134-13-7

Methyl 4-bromo-2,3,6-trifluorobenzoate

Cat. No.: B1660492
CAS No.: 773134-13-7
M. Wt: 269.01
InChI Key: JFIQLTMOLNNWDH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3,6-trifluorobenzoate: is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product. Industrial reactors and continuous flow systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or thiols can be formed.

    Reduction Products: Alcohols or amines are typically formed as major products.

    Oxidation Products: Carboxylic acids or other oxidized derivatives are the major products.

Scientific Research Applications

Chemistry:

Methyl 4-bromo-2,3,6-trifluorobenzoate is used as an intermediate in the synthesis of various fluorinated organic compounds. Its unique substitution pattern makes it a valuable building block for the development of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine:

In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates .

Industry:

In the industrial sector, this compound is employed in the production of specialty chemicals, including advanced polymers and coatings. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3,6-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness:

Methyl 4-bromo-2,3,6-trifluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and multiple fluorine atoms enhances its stability and makes it a valuable intermediate for various synthetic applications .

Properties

IUPAC Name

methyl 4-bromo-2,3,6-trifluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)5-4(10)2-3(9)6(11)7(5)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIQLTMOLNNWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283173
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-13-7
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773134-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-2,3,6-trifluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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